molecular formula C11H19IO4 B1401618 3-(2-{2-[2-(2-Iodoethoxy)-ethoxy]-ethoxy}-ethoxy)-propyne CAS No. 1383528-70-8

3-(2-{2-[2-(2-Iodoethoxy)-ethoxy]-ethoxy}-ethoxy)-propyne

Cat. No. B1401618
CAS RN: 1383528-70-8
M. Wt: 342.17 g/mol
InChI Key: WDMKKDBMLOHHPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-{2-[2-(2-Iodoethoxy)-ethoxy]-ethoxy}-ethoxy)-propyne, commonly referred to as IOPE, is a chemical compound with the molecular formula C11H19IO4. It has an average mass of 298.118 Da and a monoisotopic mass of 298.006592 Da .

Scientific Research Applications

Proteolysis Targeting Chimeras (PROTACs)

This compound is a component in the synthesis of PROTAC molecules. PROTACs are bifunctional molecules that target specific proteins for degradation. The PEG linker in Iodo-PEG4-propyne provides the necessary flexibility and length to bridge the ligand for the target protein and the E3 ubiquitin ligase .

Polymer Synthesis

Iodo-PEG4-propyne: can act as a monomer or crosslinker in the synthesis of polymers. The presence of the iodine and alkyne groups allows for post-polymerization modifications, enabling the creation of polymers with specific properties for industrial or biomedical applications .

properties

IUPAC Name

3-[2-[2-[2-(2-iodoethoxy)ethoxy]ethoxy]ethoxy]prop-1-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19IO4/c1-2-4-13-6-8-15-10-11-16-9-7-14-5-3-12/h1H,3-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDMKKDBMLOHHPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCOCCOCCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19IO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-{2-[2-(2-Iodoethoxy)-ethoxy]-ethoxy}-ethoxy)-propyne

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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